2-Phenyl-5-propyl-1,3-dioxane
Description
2-Phenyl-5-propyl-1,3-dioxane is a 1,3-dioxane derivative featuring a phenyl group at position 2 and a propyl chain at position 5. This compound belongs to a class of heterocyclic molecules with applications in materials science, particularly in liquid crystal technology, due to its rigid aromatic core and flexible alkyl chains.
Properties
IUPAC Name |
2-phenyl-5-propyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-6-11-9-14-13(15-10-11)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARQSKXDXFENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(OC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 2-Phenyl-5-propyl-1,3-dioxane typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields. Industrial methods may also employ molecular sieves or orthoesters for effective water removal .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2-Phenyl-5-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Biology: Potential use in studying enzyme-catalyzed reactions involving acetal and ketal groups.
Medicine: Investigated for its potential as a drug intermediate or in drug delivery systems.
Industry: Used in the synthesis of polymers and other materials requiring stable acetal groups.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-propyl-1,3-dioxane involves its stability as an acetal. The compound can protect carbonyl groups from nucleophilic attack, allowing selective reactions on other parts of the molecule. The stability of the acetal group is due to the resonance stabilization and the electron-withdrawing effects of the oxygen atoms .
Comparison with Similar Compounds
Substituent Effects on Mesophase Behavior
The mesophase behavior of 1,3-dioxane derivatives is highly dependent on substituent polarity and alkyl chain length. For instance:
Key Observations :
- Phenyl vs. Cyanophenyl: Replacing the phenyl group in 2-Phenyl-5-propyl-1,3-dioxane with a 4-cyanophenyl group (as in ST00693) introduces a polar cyano substituent, increasing molecular dipole moments and enhancing intermolecular interactions. This elevates transition temperatures (e.g., Cr→N at 58°C for ST00693) compared to non-polar phenyl analogs .
- Alkyl Chain Length : Longer alkyl chains (e.g., butyl in ST00694) reduce transition temperatures (Cr→N at 42°C), likely due to increased conformational flexibility disrupting crystalline packing .
Influence of Substitution Pattern
Example 1 : 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane (CAS 6316-48-9)
- Substituents : Phenethyl (position 2), propyl (position 4), ethyl (position 5).
- However, mesophase data is unreported .
Example 2 : cis-2-Isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4)
Stereochemical Considerations
- Cis vs. Trans Isomerism : highlights compounds like cis-2-isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4) and its trans-analog (CAS 36094-12-9). Trans-isomers generally exhibit higher thermal stability due to reduced steric strain, a critical factor in liquid crystal applications .
Biological Activity
2-Phenyl-5-propyl-1,3-dioxane is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
2-Phenyl-5-propyl-1,3-dioxane features a six-membered dioxane ring with two oxygen atoms and a phenyl group attached to one carbon and a propyl group on another. Its molecular formula is with a molecular weight of approximately 218.28 g/mol .
The biological activity of 2-Phenyl-5-propyl-1,3-dioxane is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to influence enzyme-substrate interactions, potentially modulating biochemical pathways critical in cellular processes .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Its structural characteristics enable binding to receptors, influencing signal transduction pathways.
Biological Activities
The biological activities of 2-Phenyl-5-propyl-1,3-dioxane have been explored in several research contexts:
Anticancer Activity
Research indicates that compounds similar to 2-Phenyl-5-propyl-1,3-dioxane exhibit significant cytotoxicity against various cancer cell lines. This suggests potential applications in cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes enhances its efficacy as a preservative in cosmetic formulations .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-Phenyl-5-propyl-1,3-dioxane, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-2-phenyldioxane | Lacks propyl substituent; simpler structure | |
| 5-Methyl-2-(phenylethyl)-5-propyl-1,3-dioxane | Features an ethyl instead of a propyl group | |
| 5-Methyl-2-(4-chlorophenyl)-5-propyl-1,3-dioxane | Contains a chlorine substituent on the phenyl group |
Case Studies
- Anticancer Research : A study investigating the cytotoxic effects of dioxane derivatives found that 2-Phenyl-5-propyl-1,3-dioxane exhibited significant inhibition of growth in specific cancer cell lines compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various dioxanes, 2-Phenyl-5-propyl-1,3-dioxane demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential use as a natural preservative in cosmetic formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
